molecular formula C8H16N2O2 B7964861 (1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No.: B7964861
M. Wt: 172.22 g/mol
InChI Key: XDHLWTHTPXBYLH-RITPCOANSA-N
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Description

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a cyclopropyl ring, an amino group, and a tert-butyl ester, which contribute to its distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its amino and ester functional groups. The cyclopropyl ring provides conformational rigidity, which can influence the binding affinity and specificity to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl ring, an amino group, and a tert-butyl ester

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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